

The Indazole Scaffold: A Journey from Discovery to Clinical Prominence

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Compound of Interest

Compound Name: *1H-Indazol-7-ol*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.^{[1][2]} Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents.^[3] First synthesized in the late 19th century, the indazole core is now a key feature in several FDA-approved drugs, particularly in the realm of oncology.^{[1][4]} This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of indazole-based compounds, with a focus on their journey to clinical significance. We will delve into the quantitative biological data of key indazole-containing drugs, provide detailed experimental protocols for their synthesis, and visualize the intricate signaling pathways they modulate.

A Historical Perspective: The Dawn of Indazole Chemistry

The story of indazole begins with the pioneering work of German chemist Emil Fischer, who first reported its synthesis in 1883.^{[1][5]} Fischer's initial synthesis involved the heating of ortho-hydrazine cinnamic acid, a process that led to the formation of the indazole ring system.^[1] For a considerable period, indazole and its derivatives remained largely of academic interest.

However, the 20th century witnessed a surge in research as the broad spectrum of biological activities associated with this scaffold became increasingly apparent.[3][6]

Naturally occurring indazole-containing compounds are a rarity.[1][4] The alkaloids nigellicine, nigeglanine, and nigellidine, isolated from plants of the *Nigella* genus, are among the few examples.[7] This scarcity in nature has spurred the development of a multitude of synthetic methodologies to access a wide variety of substituted indazoles, fueling their exploration in drug discovery.[3]

The Rise of Indazole-Based Therapeutics

The therapeutic potential of indazoles came to the forefront with the discovery of compounds exhibiting a range of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities.[1][2] The versatility of the indazole scaffold allows for its functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.[5] This has led to the successful development of several blockbuster drugs.

Key Marketed Indazole-Containing Drugs:

- Pazopanib: A potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1]
- Axitinib: A selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), indicated for the treatment of advanced renal cell carcinoma.[1][8]
- Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor employed in the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer.[3][8]
- Granisetron: A selective 5-HT3 receptor antagonist used to prevent nausea and vomiting induced by chemotherapy and radiotherapy.[1][4]
- Benzydamine: A non-steroidal anti-inflammatory drug with local anesthetic and analgesic properties.[7]

Quantitative Biological Data of Prominent Indazole-Based Drugs

The following tables summarize key quantitative data for Pazopanib, Axitinib, Niraparib, and Granisetron, providing a comparative overview of their potency and pharmacokinetic profiles.

Drug	Target(s)	IC50 Values	Reference
Pazopanib	VEGFR-1, VEGFR-2, VEGFR-3, PDGFR- α , PDGFR- β , c-Kit	10 nM, 30 nM, 47 nM, 71 nM, 84 nM, 74 nM, respectively	[9][10]
Axitinib	VEGFR-1, VEGFR-2, VEGFR-3	1.2 nM, 0.2 nM, 0.1-0.3 nM, respectively	
Niraparib	PARP1, PARP2	Not explicitly stated in the provided results, but it is a potent inhibitor.	[8]
Granisetron	5-HT3 Receptor	Not explicitly stated in the provided results, but it is a highly selective antagonist.	[1][11]

Drug	Pharmacokinetic Parameter	Value	Reference
Pazopanib	Bioavailability	~21-39%	[9]
Tmax	2-4 hours	[9]	
Half-life	~31 hours	[9]	
Axitinib	Bioavailability	58%	[12]
Tmax	Within 4 hours	[12]	
Half-life	2.5-6.1 hours	[12]	
Protein Binding	>99%	[12] [13]	
Niraparib	Bioavailability	~73%	[14]
Tmax	~3 hours	[2]	
Half-life	~36 hours	[2]	
Granisetron	Bioavailability	~60%	[15]
Half-life	~9 hours	[15]	

Detailed Experimental Protocols for Key Syntheses

The synthesis of these complex molecules involves multi-step sequences. Below are illustrative protocols for the preparation of key intermediates and the final assembly of Pazopanib, Axitinib, and Granisetron.

Synthesis of Pazopanib

A common route to Pazopanib involves the coupling of N,2,3-trimethyl-2H-indazol-6-amine with a pyrimidine derivative and subsequent reaction with 5-amino-2-methylbenzenesulfonamide.[\[7\]](#) [\[16\]](#)

Step 1: Synthesis of N,3-Dimethyl-1H-indazol-6-amine[\[7\]](#)

To a solution of 3-methyl-1H-indazol-6-amine (1.00 g, 6.79 mmol) in methanol (20 mL), paraformaldehyde (0.22 g, 7.47 mmol) is added. The mixture is stirred at room temperature for 30 minutes. After cooling to 0-5 °C, sodium borohydride (1.03 g, 27.17 mmol) is added portionwise. The reaction is stirred at room temperature for 4 hours, then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield N,3-dimethyl-1H-indazol-6-amine.

Step 2: Synthesis of N,2,3-Trimethyl-2H-indazol-6-amine[7]

To a solution of N,3-dimethyl-1H-indazol-6-amine (1.00 g, 6.20 mmol) in concentrated H₂SO₄ (5 mL) at 0 °C, trimethyl orthoformate (2.63 g, 24.8 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then poured into ice water and basified with a 50% NaOH solution. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to afford N,2,3-trimethyl-2H-indazol-6-amine.

Step 3: Final Assembly of Pazopanib Hydrochloride[7]

A flask is charged with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 eq.) and 5-amino-2-methylbenzenesulfonamide (1.05 eq.) in a suitable solvent like ethanol. A catalytic amount of concentrated hydrochloric acid is added, and the reaction mixture is heated to approximately 95 °C until completion. Upon cooling, the product precipitates and can be collected by filtration.

Synthesis of Axitinib

The synthesis of Axitinib can be achieved through copper-catalyzed coupling reactions.[17][18]

Final Step: Deprotection to Yield Axitinib[18][19]

In a reaction flask, (E)-N-methyl-2-{[3-(2-(pyridin-2-yl)ethenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl]thio}benzamide (150.0g, 0.32mol), p-toluenesulfonic acid monohydrate (303.2g, 1.59mol), methanol (800mL), and water (150mL) are combined under a nitrogen atmosphere. The mixture is heated to 65 °C for 4 hours. The solvent is then removed by rotary evaporation. Ethanol (800mL) is added, and the mixture is stirred at 65 °C for 1 hour. The ethanol is removed by rotary evaporation, and this process is repeated three times to yield Axitinib.

Synthesis of Granisetron Hydrochloride

The synthesis of Granisetron typically involves the amidation of 1-methyl-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine.[15][20]

Final Step: Amide Coupling and Salt Formation[20]

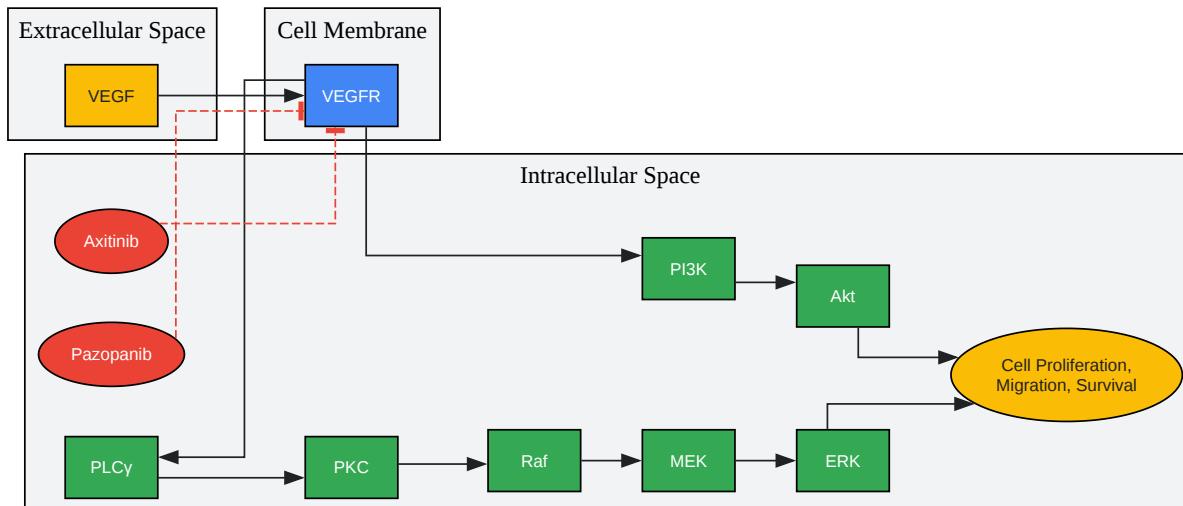
1-Methylindazole-3-carboxylic acid is reacted with thionyl chloride (SOCl_2) to form the corresponding acyl chloride. This activated intermediate is then reacted with endo-9-methyl-9-azabicyclo[3.3.1]non-3-ylamine in the presence of triethylamine (Et_3N). The resulting Granisetron base is then treated with hydrochloric acid (HCl) to afford Granisetron hydrochloride in high yield.

Signaling Pathways Modulated by Indazole-Based Drugs

The therapeutic efficacy of indazole-based drugs stems from their ability to modulate key signaling pathways involved in disease pathogenesis. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for VEGFR, PARP, and 5-HT3 receptor modulators.

VEGFR Signaling Pathway

Pazopanib and Axitinib exert their anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. This pathway is crucial for the proliferation, migration, and survival of endothelial cells, which form the lining of blood vessels. [1][5]

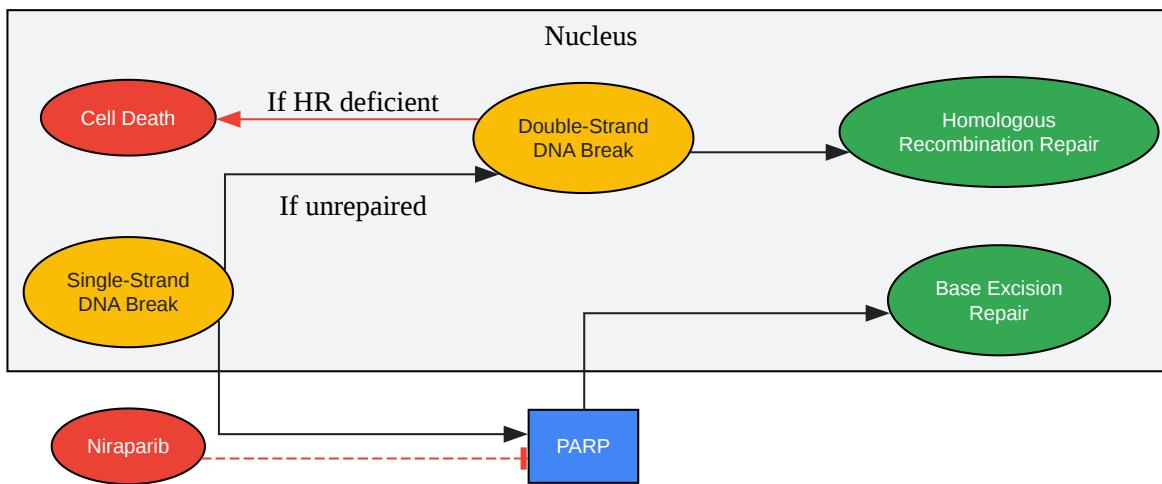


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Caption: VEGFR signaling pathway and its inhibition by Pazopanib and Axitinib.

PARP Signaling Pathway in DNA Repair

Niraparib functions by inhibiting Poly (ADP-ribose) polymerase (PARP), an enzyme critical for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.^{[6][21]}

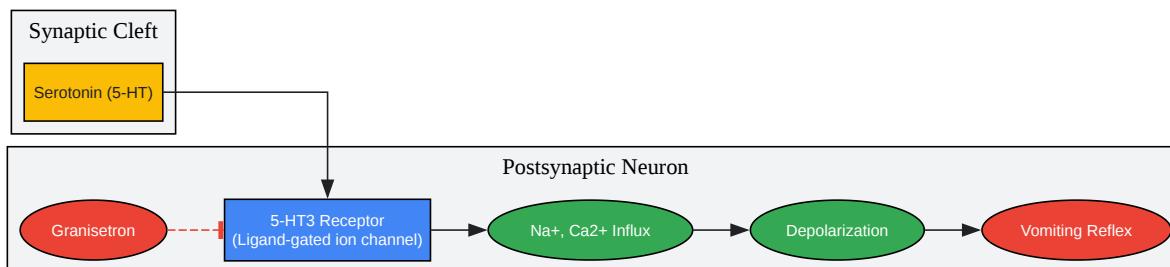


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Caption: PARP's role in DNA repair and the mechanism of action of Niraparib.

5-HT3 Receptor Signaling Pathway

Gransetron is a selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel. By blocking the binding of serotonin to this receptor in the central and peripheral nervous systems, Gransetron effectively prevents the signaling cascade that leads to nausea and vomiting.[\[22\]](#) [\[23\]](#)



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Caption: 5-HT3 receptor signaling and its antagonism by Granisetron.

Conclusion

The journey of indazole-based compounds from their initial discovery to their current status as indispensable therapeutic agents is a testament to the power of medicinal chemistry. The indazole scaffold's versatility has allowed for the development of drugs that target a wide range of diseases with remarkable efficacy and specificity. The continuous exploration of new synthetic routes and the deeper understanding of the biological pathways these compounds modulate promise a bright future for the development of next-generation indazole-based therapeutics. This guide has provided a comprehensive overview of this remarkable class of compounds, offering valuable insights for researchers and professionals dedicated to the advancement of drug discovery and development.

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